2,3-Diphenylimidazo[2,1-A]isoquinoline
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Overview
Description
2,3-Diphenylimidazo[2,1-A]isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,3-Diphenylimidazo[2,1-A]isoquinoline involves the α-arylation of malononitrile with 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole. This reaction is catalyzed by copper(I) iodide (CuI) and L-proline in the presence of cesium carbonate (Cs2CO3). The reaction proceeds through a nucleophilic addition and dehydration process to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylimidazo[2,1-A]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Diphenylimidazo[2,1-A]isoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diphenylimidazo[1,2-A]pyridine
- 2,3-Diphenylimidazo[2,1-B]benzothiazole
- 2,3-Diphenylimidazo[2,1-C]quinoline
Uniqueness
2,3-Diphenylimidazo[2,1-A]isoquinoline is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects .
Properties
CAS No. |
58582-13-1 |
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Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,3-diphenylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C23H16N2/c1-3-10-18(11-4-1)21-22(19-12-5-2-6-13-19)25-16-15-17-9-7-8-14-20(17)23(25)24-21/h1-16H |
InChI Key |
INKDOSXUCNTSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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